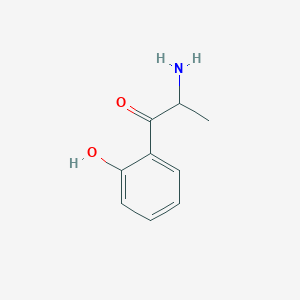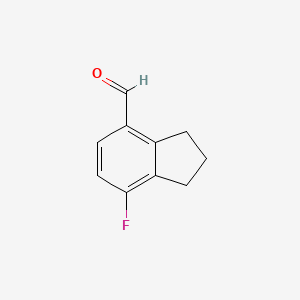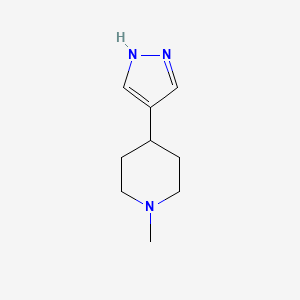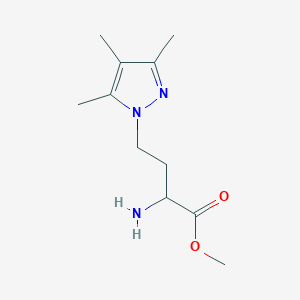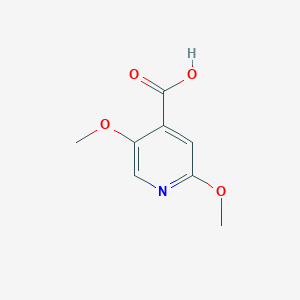
(S)-1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is an organic compound belonging to the class of pyrazoles This compound features a pyrazole ring substituted with two methyl groups and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Ethan-1-ol Group: The final step involves the addition of the ethan-1-ol group through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and advanced purification techniques are often employed to enhance the efficiency of the process.
Types of Reactions:
Oxidation: (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethan-1-ol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor modulation.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(1S)-1-(1H-pyrazol-5-yl)ethan-1-ol: Lacks the methyl groups on the pyrazole ring.
(1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol: Has a propan-1-ol group instead of an ethan-1-ol group.
Uniqueness: (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to the presence of both the 1,3-dimethyl substitutions on the pyrazole ring and the ethan-1-ol group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(1S)-1-(2,5-dimethylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C7H12N2O/c1-5-4-7(6(2)10)9(3)8-5/h4,6,10H,1-3H3/t6-/m0/s1 |
InChI Key |
LSLCBMDCQBRWQN-LURJTMIESA-N |
Isomeric SMILES |
CC1=NN(C(=C1)[C@H](C)O)C |
Canonical SMILES |
CC1=NN(C(=C1)C(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


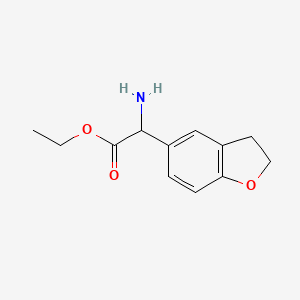


![2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13617804.png)



![rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13617834.png)
